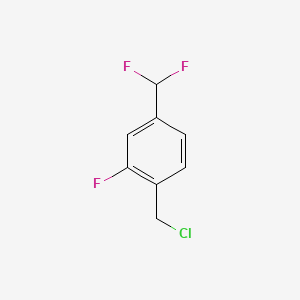
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene typically involves the introduction of the chloromethyl and difluoromethyl groups onto a fluorobenzene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by chloromethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced difluoromethylation techniques, such as those involving fluoroform, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and radical initiators for radical reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can lead to the formation of complex fluorinated compounds .
Applications De Recherche Scientifique
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The chloromethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with specific biological activities. The pathways involved in these interactions depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloromethyl)-4-(trifluoromethyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(methyl)-2-fluorobenzene
- 1-(Chloromethyl)-4-(difluoromethyl)-2-chlorobenzene
Uniqueness
1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both chloromethyl and difluoromethyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H6ClF3 |
|---|---|
Poids moléculaire |
194.58 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2 |
Clé InChI |
QMNWDMPWJKXEIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















